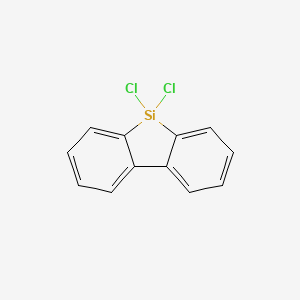

9,9-Dichloro-9-silafluorene

Overview

Description

Formation and Synthesis of 9,9-Dichloro-9-silafluorene

The synthesis of this compound derivatives has been explored through various methods. One approach involves the intramolecular ring-closure reaction of trichloro- and trifluoro-2,4,6-triphenylphenylsilanes, which yield highly crystalline silafluorene compounds when treated with lithium metal and chlorotrimethylsilane in THF . Another method reported is the base-promoted homolytic aromatic substitution (BHAS), which is a transition-metal-free process that uses tert-butylhydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as an initiator to cyclize 2-diphenylsilylbiaryls into 9-silafluorenes .

Molecular Structure and Photophysical Properties

The molecular structure of 9-silafluorene has been characterized by X-ray crystallography, and its electronic properties have been studied using NMR data . Additionally, the photophysical properties of 9-silafluorene derivatives have been investigated, revealing remarkable fluorescence solvatochromism and high fluorescence efficiency in doped polymer films . These properties are attributed to the π-conjugated molecules containing the 9-silafluorene moiety, which are of significant interest for applications in organic electronics.

Chemical Reactions and Functionalization

The functionalization of 9-silafluorene backbones, despite their utility, is challenging due to the presence of easily cleavable C-Si bonds. However, regioselective functionalization has been achieved through borylation, bromination, and nitration, with bromination and nitration occurring predominantly at the electron-rich position under mild conditions . These functionalized derivatives serve as building blocks for the synthesis of unsymmetrically substituted 9-silafluorene-containing π-conjugated molecules.

Physical and Chemical Properties for Applications

The physical and chemical properties of 9-silafluorene derivatives have been tailored for specific applications. For instance, a biphenolic monomer containing 9-silafluorene was synthesized from this compound and used to create polyesters with examined properties . In the field of organic light-emitting diodes (OLEDs), 9-silafluorene and its derivatives have been developed as robust molecular platforms, with a 9-silafluorene-based red OLED achieving high current efficiency, power efficiency, and external quantum efficiency .

Scientific Research Applications

1. Synthesis of Polyesters

9,9-Dichloro-9-silafluorene is used as a biphenolic monomer for synthesizing polyesters. It's prepared from this compound and employed in the synthesis of polyesters using a fluorene-based homoditopic acid chloride. The properties of these polyesters were examined, indicating the chemical's potential in polymer synthesis (Seesukphronrarak & Takata, 2007).

2. Formation of Silafluorene

It contributes to the formation of silafluorene through an intramolecular ring-closure reaction. This process yields highly crystalline silafluorene, with reported structures and NMR data (Millevolte et al., 1997).

3. Photoluminescence Applications

This compound is integral in synthesizing silole derivatives, including silafluorenes, with notable photoluminescence properties. These derivatives are precursors for developing polymers and have been characterized using photoluminescence spectrometry (Sharma et al., 2013).

4. Study of Solid-State Fluorescence

Aromatic groups incorporated into this compound units exhibit unique absorption and emission spectra, contributing to the study of solid-state fluorescence. These studies have included single-crystal X-ray diffraction and DFT calculations, enhancing understanding of optical properties (Yamanoi et al., 2016).

5. Silicon-Bridge Effects on Photophysical Properties

This compound has been used in the preparation of silicon-bridged silafluorenes, which show red shifts in absorption and fluorescence spectra. These findings are significant for understanding the photophysical properties of silicon-bridged compounds (Shimizu et al., 2008).

6. Fluorescence Solvatochromism in Doped Polymer Films

Functionalized 9,9-Dichloro-9-silafluorenes have been studied for their remarkable fluorescence solvatochromism and high efficiency in doped polymer films. This research contributes to the development of novel chromophores for functional organic materials (Shimizu et al., 2010).

7. Regioselective Functionalization

It plays a role in the regioselective functionalization of silafluorenes, being used in processes like borylation, bromination, and nitration. This research provides insight into synthesizing unsymmetrically substituted silafluorene-containing π-conjugated molecules (Murai et al., 2019).

8. Explosives Detection

Silafluorene-fluorene copolymers derived from this compound have been synthesized and characterized for explosives detection. These polymers exhibit fluorescence-quenching mechanisms and show potential as selective sensors for explosive materials (Sanchez & Trogler, 2008).

9. Synthesis of Luminescent Silafluorenes

The synthesis of 2,7-disubstituted silafluorenes with various substituents demonstrates the potential of this compound in creating strongly fluorescent compounds. These silafluorenes exhibit high quantum yields and strong blue emission, indicating their usefulness in luminescent applications (Germann et al., 2020).

Safety and Hazards

When handling 9,9-Dichloro-9-silafluorene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

9,9-Dichloro-9-silafluorene is a silicon-based compound that primarily targets the π-conjugation system . This system is a part of the molecular structure that allows for the delocalization of π electrons across the structure, which is crucial for the compound’s optical properties .

Mode of Action

The compound interacts with its target by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths and fine-tune the optoelectronic properties .

Biochemical Pathways

The compound’s ability to modify the π-conjugation system and tune the homo–lumo gaps is essential for controlling electronic and optical properties . This suggests that the compound may influence pathways related to light absorption and emission in certain materials.

Result of Action

The primary result of this compound’s action is a shift in the absorption and fluorescence maxima in the solid-state . For example, a 9H-9-silafluorene containing a 5,5′- (2,2′-bithiophenyl) group showed significantly red-shifted absorption and fluorescence maxima in the solid-state .

Action Environment

It’s known that the compound exhibits high stability against light and chemical agents , suggesting that it may retain its efficacy and stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

9,9-Dichloro-9-silafluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, this compound can bind to certain enzymes, altering their conformation and affecting their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can interact with proteins, potentially affecting their folding and stability, which in turn can influence cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream signaling events . This can result in altered gene expression, where certain genes may be upregulated or downregulated in response to the presence of this compound. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can lead to changes in the conformation and activity of the biomolecules, resulting in either inhibition or activation of their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded. These long-term effects can include changes in gene expression, enzyme activity, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a positive manner . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and even cell death. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these pathways . This compound can affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

properties

IUPAC Name |

5,5-dichlorobenzo[b][1]benzosilole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQURIBNOAPIFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347269 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18030-58-5 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)

![N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032365.png)

![N-[(1E)-1-(3,5-Difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032366.png)

![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)

![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)